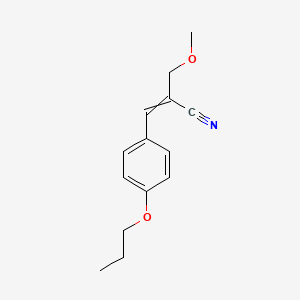![molecular formula C37H42N6O B14375320 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol CAS No. 89729-32-8](/img/structure/B14375320.png)
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol is a complex organic compound that features a phenol group substituted with pyridin-2-yl groups This compound is known for its unique structure, which allows it to form stable complexes with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diformyl-4-methylphenol with bis(2-pyridyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridin-2-yl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-2-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in metal-based drugs.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol involves its ability to chelate metal ions. The pyridin-2-yl groups and the phenol oxygen atom coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another ligand used in coordination chemistry, known for forming stable metal complexes.
2,2’6’,2’'-Terpyridine: A well-known tridentate ligand with applications in coordination chemistry and materials science.
2,6-Di(1H-pyrazol-1-yl)pyridine: A ligand with similar coordination properties, often used in the synthesis of metal complexes.
Uniqueness
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol is unique due to its specific combination of pyridin-2-yl groups and a phenol moiety, which provides a versatile coordination environment for metal ions. This unique structure allows for the formation of highly stable and diverse metal complexes, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
89729-32-8 |
|---|---|
Formule moléculaire |
C37H42N6O |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
2,6-bis[[bis(2-pyridin-2-ylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C37H42N6O/c1-30-26-31(28-42(22-14-33-10-2-6-18-38-33)23-15-34-11-3-7-19-39-34)37(44)32(27-30)29-43(24-16-35-12-4-8-20-40-35)25-17-36-13-5-9-21-41-36/h2-13,18-21,26-27,44H,14-17,22-25,28-29H2,1H3 |
Clé InChI |
OZOBAZQEWNIFLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3)O)CN(CCC4=CC=CC=N4)CCC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
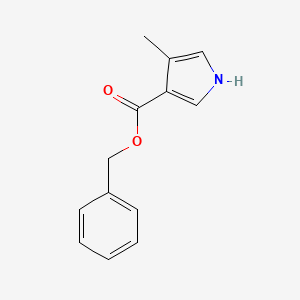
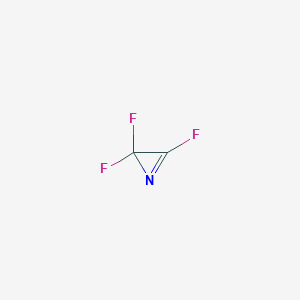
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
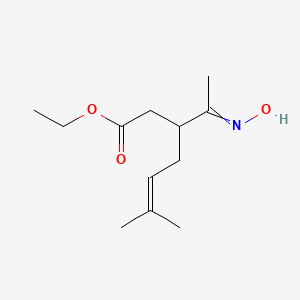
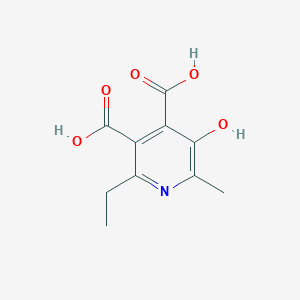
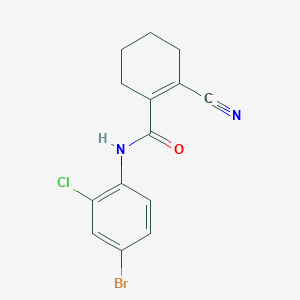
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
